molecular formula C7H7BrN2O2 B070909 Methyl 6-amino-5-bromonicotinate CAS No. 180340-70-9

Methyl 6-amino-5-bromonicotinate

Cat. No.: B070909
CAS No.: 180340-70-9
M. Wt: 231.05 g/mol
InChI Key: LNTAAMVZKGYIIA-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromonicotinate (M6A5B) is an organic compound with a wide range of applications in scientific research, including biochemical studies and physiological experiments. M6A5B is an important tool for studying the structure and function of proteins, enzymes, and other biomolecules. It has been used in a variety of studies, including the analysis of enzyme kinetics, the characterization of protein-protein interactions, and the study of drug-target interactions. M6A5B is also used to study the structure and function of cell membranes and to assess the effects of drugs on cells.

Scientific Research Applications

  • Synthesis and Derivatives Formation :

    • Preparation of Nicotinic-5-2H Acid : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis. This study highlights the use of 5-bromonicotinate derivatives in synthesizing labeled compounds, particularly for nuclear magnetic resonance spectroscopy and mass spectroscopy applications (Clark, 1976).

    • Novel Synthesis of Anthyridine Derivatives : The study explores the Ullmann reaction between 2-bromonicotinic acid and other compounds, leading to the creation of various derivatives. This indicates the potential for 5-bromonicotinate to serve as a building block in synthesizing complex organic molecules (Carboni, Settimo, & Segnini, 1969).

  • Biological and Medicinal Applications :

    • Antibacterial Activity : A compound derived from 5-bromonicotinic acid showed excellent antibacterial activity, suggesting the use of such derivatives in developing new antibacterial agents (Li, 2009).

    • Vasodilatory Active Nicotinate Esters : Synthesized nicotinate esters showed significant vasodilatory properties, indicating their potential in cardiovascular therapy (Girgis, Kalmouch, & Ellithey, 2006).

  • Chemical Sensors and Imaging :

    • Detection of Aluminum Ion : A study developed sensors for selective recognition of aluminum ions, utilizing derivatives of 5-bromonicotinate. These sensors were also applied in bacterial cell imaging, demonstrating their potential in environmental monitoring and biological imaging (Yadav & Singh, 2018).
  • Synthesis of Complex Organic Molecules :

    • Synthesis of Substituted Methyl Pyridinecarboxylates : This research describes methods for synthesizing methyl pyridinecarboxylates, including methyl 5-substituted nicotinates, from 5-bromonicotinic acid. This indicates the role of 5-bromonicotinate in the synthesis of diverse organic compounds (Deady, Shanks, Campbell, & Chooi, 1971).

Safety and Hazards

Methyl 6-amino-5-bromonicotinate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety signal word for this compound is "Warning" .

Properties

IUPAC Name

methyl 6-amino-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTAAMVZKGYIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377300
Record name Methyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-70-9
Record name Methyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-amino-5-bromonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Amino-5-bromopyridine-3-carboxylic acid (10 g, 50 mmol) is dissolved in saturated methanolic HCl (100 ml) and refluxed for 24 hours. The solvent, methanol, is re-moved under reduced pressure and the residue is dissolved in ice cold water. The aqueous solution is neutralized with 0.1N NaOH and the solid which separates is filtered; washed well with water and air dried to yield 10 g of product as a solid: mass spectrum 231 (M+) .
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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